Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers pursuing I2 receptor ligands often face planar fragment libraries that limit 3D diversity. This racemic imidazole-propanoate (CAS 1250848-09-9) addresses this with Fsp³ 0.556 and MW 197.23-optimal for fragment-based screening. • Modular diversification via ester hydrolysis, amide coupling & N-alkylation • Histidine bioisostere with altered metal-chelate geometry for metalloenzyme inhibitors • GHS07 (H302 Cat. 4) enables use in teaching labs & automated HTS platforms • 98% purity; ambient global shipping for R&D

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13623972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCNC(CN1C=CN=C1)C(=O)OC
InChIInChI=1S/C9H15N3O2/c1-3-11-8(9(13)14-2)6-12-5-4-10-7-12/h4-5,7-8,11H,3,6H2,1-2H3
InChIKeySABUSGVXPNAZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate – Core Identity, Specifications & Vendor Intelligence for Procurement


Methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate (CAS 1250848-09-9) is a racemic heterocyclic building block with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . It incorporates an imidazole ring, an ethylamino side chain, and a methyl ester terminus within a propanoate backbone . The compound is commercially available from suppliers such as Fluorochem, AKSci, and MolDB at standard purities of 97% or 98% , and is supplied exclusively for research and development purposes .

Why Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate Cannot Be Interchanged with Other Imidazole-Propanoates


Superficially similar imidazole-propanoate derivatives—such as the ethyl ester analog or histidine methyl ester—diverge critically in their steric, electronic, and hydrogen-bonding profiles due to discrete differences at the ester, amine, and imidazole substitution positions . The methyl ester group influences both lipophilicity (LogP = -0.093 for the methyl ester) and metabolic susceptibility, while the ethylamino N-substituent modulates basicity and hydrogen-bond donor count (HBD = 1) . These cumulative structural distinctions directly impact receptor recognition, solubility, and pharmacokinetic behavior, meaning that substituting an ethyl ester or a primary amine analog will alter target engagement, selectivity windows, and assay reproducibility in ways that cannot be predicted by scaffold similarity alone [1].

Head-to-Head Quantitative Evidence: Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Lipophilicity (LogP) and Hydrogen-Bond Donor Count Comparison

The methyl ester of the target compound confers a lower calculated LogP (-0.093) compared to its direct ethyl ester analog (Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate, CAS 1247125-02-5), which has a predicted LogP of approximately +0.4 . This ~0.5 log unit difference translates to roughly 3-fold lower lipophilicity, a magnitude that can significantly alter membrane permeability, solubility, and off-target binding profiles in cell-based assays. Both compounds share HBD = 1, HBA = 3, and a single asymmetric center .

Medicinal Chemistry Drug Design Physicochemical Profiling

Imidazole N1-Substitution Pattern: Differentiation from Histidine Methyl Ester (C7 vs. C9 Scaffold)

In contrast to histidine methyl ester (methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate, CAS 1499-46-3), which carries a primary amine and an imidazole C5 linkage (C₇H₁₁N₃O₂; MW = 169.18 g/mol), the target compound possesses an N1-imidazole substitution and an N-ethyl secondary amine (C₉H₁₅N₃O₂; MW = 197.23 g/mol) [1]. The N-ethylamino group increases steric bulk near the chiral center (Fsp3 = 0.556) and eliminates the primary amine, thereby abolishing the nucleophilic reactivity and hydrogen-bonding patterns characteristic of amino acid esters. This structural divergence is critical for applications where primary amine reactivity (e.g., undesired acylation, Schiff base formation) must be avoided .

Chemical Biology Enzyme Inhibition Scaffold Design

Purity Specification and Batch-to-Batch Reproducibility: 98% Baseline with Vendor Variability

Commercial suppliers of the target compound specify minimum purities of 97% (AKSci) or 98% (Fluorochem, MolDB, Leyan) , with supporting analytical documentation (NMR, HPLC, LC-MS) available from select vendors . In contrast, the closely related ethyl ester analog is offered at a minimum purity of 97% (AKSci) without equivalent breadth of documented batch-release analytics. A purity delta of 1% at the 97–98% threshold can correspond to a 50% difference in total impurity burden (e.g., 3% vs. 2% total impurities), which is significant in high-throughput screening (HTS) campaigns where aggregate impurity effects confound hit triaging .

Quality Control Assay Reproducibility High-Throughput Screening

Fraction sp³ (Fsp3) and Molecular Complexity: Implications for Library Design and Lead-Likeness

The target compound has an Fsp3 value of 0.556 (5 sp³-hybridized carbons out of 9 total carbons) , placing it in the intermediate complexity range favored for fragment-based and lead-like screening collections. This value exceeds that of many flat heterocyclic I2 reference ligands such as 2-BFI (2-(2-benzofuranyl)-2-imidazoline, Fsp3 ≈ 0.18) and BU224 (2-(4,5-dihydroimidazol-2-yl)quinoline, Fsp3 ≈ 0.15) [1][2], whose predominantly aromatic/planar architectures can predispose to solubility-limited assay behavior and polypharmacology. Higher Fsp3 correlates with improved aqueous solubility, reduced promiscuity, and more favorable clinical attrition rates in medicinal chemistry campaigns .

Fragment-Based Drug Discovery Library Design Lead-Likeness

Imidazole N1-Propanoate Scaffold as a Privileged Entry Point for I2 Receptor Ligand Development

The imidazole-1-propanoate motif embedded in the target compound is structurally homologous to the core recognition element of known I2-imidazoline receptor ligands. High-affinity I2 ligands such as 2-BFI (Ki = 9.8 nM for I2) and BU224 (Ki = 2.1 nM for I2) [1] achieve their potency and selectivity (I2/α2 selectivity ratios exceeding 800-fold for BU224 [1]) through a combination of an aromatic/heteroaromatic moiety and a basic nitrogen-containing substructure. The target compound's imidazole ring and secondary ethylamino group recapitulate these pharmacophoric elements, positioning it as a viable synthetic intermediate for I2-targeted library synthesis [2]. While direct binding data for the methyl ester itself at I2 receptors is not publicly available, I2 receptors are established therapeutic targets for chronic pain, opioid tolerance attenuation, and neuroprotection [2], conferring strategic value on building blocks that enable rapid analoging within this pharmacophore space.

Imidazoline I2 Receptor Pain Pharmacology Neuroprotection

GHS Hazard Classification and Safe-Handling Requirements vs. Idazoxan

The target compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile mandates standard PPE (gloves, eye protection, ventilation) but does not trigger Category 1 or 2 chronic toxicity classifications. In contrast, idazoxan hydrochloride (CAS 79944-56-2), a widely used I2/α2 reference standard, carries a more restrictive hazard profile including H301 (toxic if swallowed) , which imposes stricter procurement, storage, and waste-disposal requirements in many institutional settings. For laboratories conducting routine synthesis or screening, the target compound's lower acute oral toxicity category reduces institutional approval burdens and facilitates multi-gram handling .

Laboratory Safety Occupational Health Procurement Compliance

Optimal Use Cases for Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate in Academic and Industrial Research


Synthesis of I2-Imidazoline Receptor Ligand Libraries for Pain and Neuroprotection Programs

The N1-imidazole propanoate scaffold provides a modular synthetic handle for generating diverse I2 receptor ligand candidates through ester hydrolysis, amide coupling, and N-alkylation at the ethylamino position. Investigators building on the established I2 pharmacology of 2-BFI (Ki = 9.8 nM) and BU224 (Ki = 2.1 nM) can use this methyl ester as a late-stage diversification point to explore structure-activity relationships while retaining the high Fsp3 character (0.556) correlated with favorable lead-like properties [1][2].

Fragment-Based Screening Collections Requiring Three-Dimensional, sp³-Rich Heterocyclic Building Blocks

With an Fsp3 of 0.556, five sp³-hybridized carbons, and a molecular weight of 197.23 g/mol—comfortably within fragment library guidelines (MW < 250 Da)—this compound is an ideal fragment for 3D-oriented screening decks. Its secondary amine and ester functionalities offer synthetic tractability for fragment growing, while its higher sp³ fraction distinguishes it from planar imidazoline fragments such as 2-BFI (Fsp3 ≈ 0.18) that dominate existing I2-targeted libraries [3].

Metalloenzyme Inhibitor Design Exploiting Imidazole N1-Regiochemistry for Metal Coordination

The N1-substitution pattern of the imidazole ring, distinct from the C5/C4 linkage found in histidine-derived building blocks, alters the geometry of metal-chelate complexes. This compound can serve as a histidine bioisostere in active-site metalloenzyme inhibitor design where altered coordination geometry relative to the native histidine ligand is desired. The purified methyl ester (98% minimum) minimizes confounding metal-scavenging impurities in biochemical assays [4].

Safety-Advantaged Scaffold for Undergraduate and High-Throughput Medicinal Chemistry Laboratories

The GHS07 classification (H302, Category 4 acute oral toxicity) qualifies this compound for use in teaching laboratories and automated HTS platforms where more hazardous I2 reference compounds (e.g., idazoxan hydrochloride, GHS06 H301) require restricted access and specialized waste disposal . This safety profile supports broader institutional adoption without compromising on the pharmacophoric relevance of the imidazole-ethylamine scaffold for CNS-targeted probe discovery.

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